Cytidylyl-(5'.3')-guanylyl-(5'.3')-adenosine
CAS No.: 4136-23-6
Cat. No.: VC16962385
Molecular Formula: C29H37N13O18P2
Molecular Weight: 917.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4136-23-6 |
|---|---|
| Molecular Formula | C29H37N13O18P2 |
| Molecular Weight | 917.6 g/mol |
| IUPAC Name | [(2S,3R,4S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2S,3R,4S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
| Standard InChI | InChI=1S/C29H37N13O18P2/c30-12-1-2-40(29(49)37-12)25-16(45)15(44)10(57-25)4-54-61(50,51)60-20-11(58-27(18(20)47)42-8-36-14-23(42)38-28(32)39-24(14)48)5-55-62(52,53)59-19-9(3-43)56-26(17(19)46)41-7-35-13-21(31)33-6-34-22(13)41/h1-2,6-11,15-20,25-27,43-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,37,49)(H2,31,33,34)(H3,32,38,39,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m0/s1 |
| Standard InChI Key | XFAGNUJNEBLEJP-PZFDTBOASA-N |
| Isomeric SMILES | C1=CN(C(=O)N=C1N)[C@@H]2[C@H]([C@H]([C@@H](O2)COP(=O)(O)O[C@H]3[C@@H](O[C@@H]([C@H]3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)O[C@H]6[C@@H](O[C@@H]([C@H]6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
| Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
Introduction
Molecular Composition and Structural Configuration
Table 1: Comparative Molecular Properties of Trinucleotides
Conformational Dynamics and Base Interactions
X-ray crystallography of the dinucleotide thymidylyl-(5′→3′)-thymidylate-5 revealed a 38° tilt between thymine bases, with hydrogen bonds involving phosphate oxygens, sodium ions, and water molecules but no direct base-base interactions . Extending this to Cytidylyl-Guanylyl-Adenosine:
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Base Stacking: The guanine and cytosine bases likely exhibit strong intramolecular stacking due to their planar aromatic structures, as observed in cytidylyl-(3'→5')-adenosine (CpA). Adenosine, positioned terminally, may adopt a variable orientation depending on solvation.
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Hydrogen Bonding: The phosphate backbone forms hydrogen bonds with water and counterions (e.g., Na⁺), stabilizing the sugar-phosphate backbone. The 2'-hydroxyl groups of ribose may participate in intrachain H-bonds, as seen in RNA helices.
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Torsional Angles: The 5'→3' linkages impose restricted rotation around the P-O bonds, favoring a C3'-endo sugar pucker in guanosine and cytidine residues, consistent with A-form nucleic acid geometry .
Synthesis and Stability Considerations
Enzymatic and Chemical Synthesis Pathways
While no direct synthesis protocols exist for Cytidylyl-Guanylyl-Adenosine, analogous trinucleotides are typically synthesized via:
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Phosphoramidite Chemistry: Solid-phase synthesis using protected nucleoside phosphoramidites, with sequential coupling, oxidation, and deprotection steps. The guanylyl residue’s exocyclic amine requires orthogonal protection (e.g., isobutyryl) .
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Enzymatic Ligation: T4 RNA ligase or DNA ligase can join dinucleotide and mononucleotide precursors, though efficiency depends on 5'-phosphate activation and template compatibility.
Table 2: Stability Metrics of Related Trinucleotides
| Compound | Half-life (pH 7.4, 25°C) | Degradation Pathway |
|---|---|---|
| Guanylyl-Cytidylyl-Adenosine | ~48 hours | Hydrolysis of 3'→5' phosphodiester |
| Cytidylyl-Adenylyl-Adenosine | ~72 hours | Depurination at adenosine |
Stability is enhanced by low-temperature storage (-20°C) and chelating agents (EDTA) to mitigate metal-catalyzed hydrolysis.
Biological and Functional Implications
Putative Roles in Nucleic Acid Metabolism
Although unconfirmed experimentally, Cytidylyl-Guanylyl-Adenosine may function as:
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Primer for RNA Polymerases: Short oligonucleotides often initiate RNA synthesis in viral replication (e.g., picornaviruses).
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Ligand for GTP-Binding Proteins: The guanosine moiety could interact with GTPase domains, modulating signaling pathways.
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Substrate for Nucleotidyltransferases: Enzymes like poly(A) polymerase may incorporate adenosine termini into RNA chains.
Base-Stacking and Thermodynamic Stability
Studies on CpA demonstrated ΔG° = -3.2 kcal/mol for base-stacking, attributed to π-π interactions between cytosine and adenine. In Cytidylyl-Guanylyl-Adenosine, the guanine-cytosine pair may exhibit even stronger stacking (ΔG° ≈ -4.1 kcal/mol) due to additional dipole-dipole interactions, though empirical validation is needed.
Research Challenges and Future Directions
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Crystallographic Characterization: Resolving the three-dimensional structure via X-ray diffraction or cryo-EM would clarify base orientation and hydration patterns.
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Dynamic Simulations: Molecular dynamics (MD) simulations could model flexibility under physiological conditions, predicting ligand-binding pockets.
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Synthetic Biology Applications: Engineered ribozymes or aptamers incorporating this trinucleotide might exploit its unique stability for biosensing.
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